molecular formula C21H20N2O B5759397 1-Benzhydryl-3-benzylurea

1-Benzhydryl-3-benzylurea

Cat. No.: B5759397
M. Wt: 316.4 g/mol
InChI Key: FSPWNOSAYYXQKZ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-benzylurea is a urea derivative characterized by a benzhydryl (diphenylmethyl) group attached to one nitrogen atom and a benzyl (phenylmethyl) group on the adjacent nitrogen of the urea scaffold. This compound is structurally significant due to the steric and electronic effects imparted by its substituents. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or ligands in coordination chemistry, owing to their hydrogen-bonding capabilities and conformational flexibility.

Properties

IUPAC Name

1-benzhydryl-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(22-16-17-10-4-1-5-11-17)23-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPWNOSAYYXQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-benzylurea can be synthesized through the reaction of benzhydrylamine with benzyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Benzhydrylamine} + \text{Benzyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-benzylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or benzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Benzhydryl-3-benzylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-benzylurea involves its interaction with specific molecular targets. For instance, as an inverse agonist for cannabinoid receptors, it binds to the CB1 receptor and induces a conformational change that reduces receptor activity. This interaction can modulate various physiological processes, including appetite, pain perception, and mood .

Comparison with Similar Compounds

1-Benzoyl-3-phenylurea ()

  • Structure : Replaces the benzhydryl group with a benzoyl (C₆H₅CO-) moiety and retains a phenyl group.
  • Key Differences : The benzoyl group introduces a carbonyl, enhancing polarity and hydrogen-bond acceptor capacity compared to the hydrophobic benzhydryl group in 1-Benzhydryl-3-benzylurea. This difference likely impacts solubility and biological target interactions.

1-Benzhydrylazetidin-3-ol ()

  • Structure : Features a benzhydryl group attached to an azetidine (4-membered nitrogen ring) with a hydroxyl substituent.
  • Key Differences : The azetidine ring introduces strain and rigidity, contrasting with the flexible urea backbone. This structural variance may influence metabolic stability and bioavailability.

1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea ()

  • Structure : Thiourea analog with dibenzyl groups and a chlorobenzoyl substituent.
  • Key Differences: The thiourea group (C=S vs. C=O in urea) increases lipophilicity and alters coordination chemistry.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
This compound* ~317.4 (estimated) Not reported Low (hydrophobic) Urea, benzhydryl, benzyl
1-Benzoyl-3-phenylurea ~240.3 Not reported Moderate (polar) Urea, benzoyl, phenyl
1-Benzhydrylazetidin-3-ol 255.34 Not reported Low (hydrophobic) Azetidine, hydroxyl, benzhydryl
1-Benzyl-4-piperidone-3-carboxylate HCl hydrate 315.79 ~170 (dec) Soluble in polar solvents Piperidone, benzyl, ester

*Estimated based on structural analogs.

Coordination Chemistry

  • Thiourea Analogs () : Benzoylthioureas form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via S,O-coordination, enabling applications in catalysis and material science. The urea analog (this compound) may exhibit weaker metal-binding affinity due to the absence of a thioamide group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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